Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide
Description
Properties
IUPAC Name |
N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2BrH/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXXKNZVRLJSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C2=NN=CC=C2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-41-5 | |
| Record name | methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Nucleophilic Substitution on Pyrrolidine Derivatives
- Starting Materials: A suitably protected pyrrolidine derivative bearing a leaving group (e.g., halide or tosylate) at the 2-position.
- Procedure:
- React the pyrrolidine derivative with a pyridazin-3-yl nucleophile, typically generated by deprotonation or as a lithium or sodium salt.
- Conduct the substitution under inert atmosphere (nitrogen or argon) at controlled temperatures (0–25°C).
- Purify the intermediate via chromatography.
- Methylate the amino group using methylating agents such as methyl iodide or dimethyl sulfate.
- Convert the free base to the dihydrobromide salt by treatment with hydrobromic acid in an appropriate solvent (e.g., ethanol or acetic acid).
- High regioselectivity.
- Compatibility with various protecting groups.
Preparation Data Table
| Method | Starting Materials | Key Reagents | Conditions | Advantages | References |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Pyrrolidine derivative with leaving group | Pyridazin-3-yl nucleophile | Inert atmosphere, 0–25°C | High regioselectivity | Organic synthesis literature |
| Reductive Amination | Pyrrolidine-2-one/carboxaldehyde + Pyridazin-3-yl methylamine | Sodium borohydride | Mild, room temperature | Controlled selectivity | Medicinal chemistry protocols |
| Direct Methylation | Free amino compound | Methyl iodide/bromide, base | Reflux or room temperature | Simplicity | Standard amine methylation procedures |
Research Findings and Optimization
Recent studies emphasize the importance of:
- Using protecting groups to prevent over-methylation.
- Conducting methylation in anhydrous conditions to improve selectivity.
- Employing purification techniques such as column chromatography or recrystallization to obtain high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the pyridazine or pyrrolidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. The presence of the pyridazinyl and pyrrolidinyl groups suggests that it may interact with various biological targets, making it a candidate for drug development.
Neuropharmacology
Research indicates that compounds with similar structures can exhibit neuroprotective properties. The ability of methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide to modulate neurotransmitter systems may be explored for treating neurological disorders.
Anticancer Research
Preliminary studies suggest that derivatives of pyridazine compounds possess anticancer activity. Investigating the cytotoxic effects of this compound on cancer cell lines could provide insights into its potential as an anticancer agent.
Synthetic Chemistry
This compound can serve as a building block in the synthesis of more complex molecules. Its functional groups allow for further derivatization, which is valuable in the development of novel pharmaceuticals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide involves its interaction with specific molecular targets. The pyridazine and pyrrolidine rings can interact with enzymes or receptors, potentially modulating their activity. The methylamine group may also play a role in binding to active sites or influencing the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrrolidine- and pyridine/pyridazine-based derivatives. Below is a comparative analysis based on synthesis, stereochemistry, and functional group variations:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Backbone Flexibility vs. Rigidity: The pyrrolidine core in the target compound allows greater conformational flexibility compared to the oxazolidinone in compound 8, which is rigid and planar. This flexibility may enhance binding to dynamic biological targets but reduce selectivity . In contrast, 3a incorporates bulky diphenyl groups that restrict rotation, favoring enantioselective interactions in catalysis .
Electron-Deficient vs. Electron-Rich Systems :
- The pyridazine ring in the target compound is electron-deficient due to two nitrogen atoms, differing from pyridine-based analogs (e.g., 1a ) with a single nitrogen. This property may influence redox behavior or hydrogen-bonding interactions in drug-receptor binding.
Salt Form and Solubility :
- The dihydrobromide salt enhances aqueous solubility compared to free-base analogs like 1a or 3a , which may require organic solvents for dissolution. This characteristic is critical for bioavailability in pharmaceutical formulations.
Chiral centers in pyrrolidine derivatives often dictate enantioselectivity in catalysis or pharmacology .
Research Findings and Hypothetical Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods used for 1a and 3a . However, introducing the pyridazine ring may require specialized coupling reagents or protecting-group strategies.
- Biological Activity: Pyridazine-containing analogs are known for kinase inhibition or antimicrobial activity.
- Thermodynamic Stability : The dihydrobromide salt likely improves thermal stability compared to neutral hydrazones (e.g., 8 ), which may degrade under acidic conditions.
Biological Activity
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHN
- Molecular Weight : 192.26 g/mol
- SMILES Notation : CNCC1CCCN1C2=NN=CC=C2
- CAS Number : 1250727-93-5
The compound features a pyridazine ring linked to a pyrrolidine moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have focused on the anticancer potential of similar compounds, particularly those containing pyridazine and pyrrolidine structures. These compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar moieties have been reported to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Neuropharmacological Effects
Pyrrolidine derivatives are often investigated for their neuropharmacological effects. Some studies indicate that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. While specific data on this compound is limited, its structural similarity to known neuroactive compounds warrants further exploration.
Anti-inflammatory Properties
Compounds featuring pyridazine and pyrrolidine rings have been associated with anti-inflammatory activity. Research has shown that certain derivatives can effectively inhibit COX enzymes, which are crucial in the inflammatory response. The potential for this compound to exhibit similar effects should be investigated through in vitro assays.
Research Findings and Case Studies
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield | Solvent | Temperature | Purification | Reference |
|---|---|---|---|---|---|
| A | 35% | DMSO | RT | Crystallization | |
| B | 65% | Ethanol | 20°C | Flash Chromatography | |
| C | 39.52% | Methanol | 60°C | Column Chromatography |
[Advanced] How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes side reactions .
- Catalyst/base optimization : Potassium carbonate improves deprotonation efficiency in alkylation steps .
- Temperature control : Lower temperatures (20–25°C) reduce decomposition, while reflux (60°C) accelerates condensation .
- Purification : Flash chromatography with 10% methanol/dichloromethane resolves diastereomers and removes salts .
[Basic] Which analytical techniques confirm structural integrity and purity?
Answer:
- ^1H NMR (400 MHz, DMSO-d6) : Characteristic peaks for pyrrolidine (δ 3.85 ppm, methylene) and pyridazine (δ 8.63 ppm, aromatic H) .
- LCMS/HRMS : Validates molecular weight (e.g., m/z 392.2 in ESIMS) .
- HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .
[Advanced] How should researchers resolve discrepancies in NMR or LCMS data between batches?
Answer:
- Solvent effects : Compare spectra in identical solvents (e.g., DMSO-d6 vs. CDCl3) to identify shifts caused by hydrogen bonding .
- 2D NMR (COSY/HSQC) : Resolve overlapping signals from pyrrolidine and pyridazine moieties .
- Recrystallization : Eliminate impurities causing LCMS baseline noise; use preparative HPLC for challenging separations .
[Advanced] What in vitro models evaluate its activity as an Autotaxin (ATX) modulator?
Answer:
- Enzymatic assays : Measure ATX inhibition via lysophosphatidic acid (LPA) production using fluorogenic substrates (e.g., FS-3) .
- Cell-based models : Use human bronchial epithelial cells to assess anti-inflammatory effects (e.g., IL-6 suppression) .
- Dose-response analysis : Fit data to Hill equations to calculate IC50 values; validate with positive controls like HA130 .
[Advanced] How to address low solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin to enhance aqueous solubility without cytotoxicity.
- Salt forms : Compare dihydrobromide vs. hydrochloride salts; bromides often improve crystallinity and dissolution .
- Prodrug strategies : Modify the methylamine group with acetyl-protected analogs for in situ hydrolysis .
[Basic] What safety precautions are recommended during synthesis?
Answer:
- Pyridazine handling : Use fume hoods and nitrile gloves due to potential mutagenicity .
- Bromide salts : Avoid inhalation; neutralize waste with sodium thiosulfate .
- Reaction quenching : Slowly add cold water to exothermic reactions to prevent splashing .
[Advanced] How can computational methods guide structural optimization?
Answer:
- Docking studies : Model interactions with ATX’s hydrophobic tunnel using AutoDock Vina; prioritize substituents enhancing Van der Waals contacts .
- QSAR modeling : Correlate logP values with cellular permeability; aim for cLogP 1–3 for blood-brain barrier penetration .
- MD simulations : Assess pyrrolidine ring flexibility to optimize binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
